Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

4-Iodo-1-(oxan-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position and a tetrahydropyranyl (oxanyl) group at the 1-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in medicinal chemistry and agrochemical research. The iodine moiety offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular architectures. The oxanyl group enhances solubility and stability, facilitating handling and purification. Its well-defined reactivity profile makes it a valuable building block for the development of pharmaceuticals, ligands, and functional materials.
4-iodo-1-(oxan-2-yl)-1H-pyrazole structure
938066-17-2 structure
Product Name:4-iodo-1-(oxan-2-yl)-1H-pyrazole
CAS No:938066-17-2
MF:C8H11IN2O
MW:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709
Update Time:2025-05-22

4-iodo-1-(oxan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
    • 4-iodo-1-(oxan-2-yl)pyrazole
    • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
    • 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
    • 4-iodo-1-(oxan-2-yl)-1H-pyrazole
    • XOMUJCQTYLHICW-UHFFFAOYSA-N
    • BBL103197
    • 3745AF
    • STL557007
    • ST24043801
    • 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
    • 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
    • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
    • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
    • 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
    • MDL: MFCD19689194
    • Inchi: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
    • InChI Key: XOMUJCQTYLHICW-UHFFFAOYSA-N
    • SMILES: IC1=CN(C2CCCCO2)N=C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Topological Polar Surface Area: 27

4-iodo-1-(oxan-2-yl)-1H-pyrazole Security Information

  • Hazard Statement: H315-H319-H335
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

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4-iodo-1-(oxan-2-yl)-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  2 h, 80 °C
Reference
Preparation of heterocyclic compounds as modulators of the integrated stress pathway
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ;  1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  24 h, rt
Reference
Indium-Mediated Synthesis of Heterobiaryls
Font-Sanchis, Enrique; Cespedes-Guirao, F. Javier; Sastre-Santos, Angela; Fernandez-Lazaro, Fernando, Journal of Organic Chemistry, 2007, 72(9), 3589-3591

Production Method 4

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  rt
Reference
Piperidine and piperazine derivatives as 20-HETE formation inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ;  1 h, 90 °C
Reference
Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors
Liu, Tao; Zhan, Wenhu; Wang, Yanming; Zhang, Liangren; Yang, Bo; et al, European Journal of Medicinal Chemistry, 2014, 73, 167-176

Production Method 6

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ;  rt; 16 h, 85 °C
Reference
Preparation of the phthalazine derivatives as pyruvate kinase modulators
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ;  neutralized, rt
Reference
Preparation of N-unsubstituted-4-formylpyrazole
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Production Method 8

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ;  95 °C
Reference
Functionalized pyrazoles as agents in C-C cross coupling reactions
Pejic, Marijana; Popp, Sebastian; Bolte, Michael; Wagner, Matthias; Lerner, Hans-Wolfram, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ;  10 min, 60 °C; 60 °C → rt
Reference
Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases
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Production Method 10

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ;  3 h, rt → reflux
Reference
1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures
Veronelli, Mattia; Dechert, Sebastian; Schober, Anne; Demeshko, Serhiy; Meyer, Franc, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453

Production Method 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
Reference
Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer
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Production Method 12

Reaction Conditions
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  12 h, 20 °C
Reference
Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors
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Production Method 13

Reaction Conditions
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  12 h, 20 °C
Reference
Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors
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Production Method 14

Reaction Conditions
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  12 h, 20 °C
Reference
Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors
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Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
Reference
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Turner, Richard Michael, 1993, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ;  20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ;  60 min, 40 °C; 2.5 h, 40 °C
Reference
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Production Method 17

Reaction Conditions
Reference
Preparation of phthalazine derivatives as pyruvate kinase modulators
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Production Method 18

Reaction Conditions
Reference
Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases
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4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products

4-iodo-1-(oxan-2-yl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Order Number:A859630
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):241.0
Email:sales@amadischem.com

Additional information on 4-iodo-1-(oxan-2-yl)-1H-pyrazole

Recent Advances in the Application of 4-iodo-1-(oxan-2-yl)-1H-pyrazole (CAS: 938066-17-2) in Chemical Biology and Pharmaceutical Research

The compound 4-iodo-1-(oxan-2-yl)-1H-pyrazole (CAS: 938066-17-2) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a pyrazole core functionalized with an iodine atom and a tetrahydropyran (oxane) protecting group, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its role in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, making it a compound of considerable interest to researchers in the field.

One of the primary applications of 4-iodo-1-(oxan-2-yl)-1H-pyrazole lies in its utility as a building block for the synthesis of targeted kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The iodine substituent in this compound provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the rapid assembly of diverse molecular scaffolds. Recent work by Zhang et al. (2023) demonstrated the use of this compound in the synthesis of novel JAK3 inhibitors, showcasing its potential in the development of therapeutics for autoimmune diseases.

In addition to its role in kinase inhibitor development, 4-iodo-1-(oxan-2-yl)-1H-pyrazole has been explored as a precursor for antimicrobial agents. The pyrazole moiety is a common pharmacophore in many antimicrobial compounds, and the iodine atom allows for further derivatization to enhance biological activity. A 2024 study by Lee and colleagues reported the synthesis of a series of pyrazole-based compounds using 938066-17-2 as a starting material, which exhibited potent activity against drug-resistant bacterial strains. These findings underscore the compound's potential in addressing the growing challenge of antimicrobial resistance.

Another promising application of 4-iodo-1-(oxan-2-yl)-1H-pyrazole is in the field of radiopharmaceuticals. The iodine atom can be replaced with radioactive isotopes such as iodine-125 or iodine-131, enabling the development of imaging agents or targeted radiotherapy compounds. Recent advancements in this area, as reported by Thompson et al. (2024), have demonstrated the compound's utility in the synthesis of radiolabeled probes for positron emission tomography (PET) imaging, particularly in oncology research. The tetrahydropyran protecting group enhances the stability of the intermediate, facilitating efficient radiolabeling procedures.

From a synthetic chemistry perspective, the stability and reactivity of 4-iodo-1-(oxan-2-yl)-1H-pyrazole make it an attractive intermediate for multistep syntheses. The oxane protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the pyrazole ring. Recent methodological studies have optimized the synthesis of this compound, improving yields and scalability for industrial applications. These advancements, coupled with its versatile reactivity, position 938066-17-2 as a valuable tool in medicinal chemistry.

In conclusion, 4-iodo-1-(oxan-2-yl)-1H-pyrazole (CAS: 938066-17-2) represents a multifunctional building block with significant potential in drug discovery and chemical biology. Its applications span kinase inhibitor development, antimicrobial agent synthesis, and radiopharmaceutical design, reflecting its broad utility in addressing diverse medical challenges. As research continues to explore novel derivatives and applications, this compound is likely to remain a focal point in pharmaceutical innovation. Future directions may include the development of more efficient synthetic routes and the exploration of its use in emerging therapeutic areas such as targeted protein degradation and covalent inhibitor design.

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Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
A859630
Purity:99%
Quantity:25g
Price ($):241.0
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